molecular formula C7H6BrNO3 B14389049 4-Bromo-2,5-dihydroxybenzamide CAS No. 87719-29-7

4-Bromo-2,5-dihydroxybenzamide

Cat. No.: B14389049
CAS No.: 87719-29-7
M. Wt: 232.03 g/mol
InChI Key: UUBBUGAPKFRAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dihydroxybenzamide is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzamide, featuring a bromine atom and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dihydroxybenzamide typically involves the bromination of 2,5-dihydroxybenzamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dihydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2,5-dihydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dihydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl groups and the bromine atom play crucial roles in binding to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

    4-Bromo-2,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of hydroxyl groups.

    2,5-Dihydroxybenzamide: Lacks the bromine atom.

    4-Bromo-2-hydroxybenzamide: Contains only one hydroxyl group.

Uniqueness: 4-Bromo-2,5-dihydroxybenzamide is unique due to the presence of both bromine and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

87719-29-7

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

4-bromo-2,5-dihydroxybenzamide

InChI

InChI=1S/C7H6BrNO3/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2,10-11H,(H2,9,12)

InChI Key

UUBBUGAPKFRAAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.